Cas no 1567116-54-4 ((4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride)

(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a tetrahydrobenzothiophene core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing derivatives. Its reactive sulfonyl chloride group enables efficient coupling with amines or alcohols, facilitating the construction of complex molecular architectures. The tetrahydrobenzothiophene scaffold contributes to enhanced stability and potential pharmacological relevance, making it valuable in medicinal chemistry and drug discovery. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride structure
1567116-54-4 structure
Product name:(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
CAS No:1567116-54-4
MF:C9H11ClO2S2
MW:250.765439271927
MDL:MFCD26064626
CID:5245058
PubChem ID:112639782

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-methanesulfonyl chloride, 4,5,6,7-tetrahydro-
    • (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
    • MDL: MFCD26064626
    • Inchi: 1S/C9H11ClO2S2/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h5H,1-4,6H2
    • InChI Key: RJWJVVIAGGSHEP-UHFFFAOYSA-N
    • SMILES: C12CCCCC=1C=C(CS(Cl)(=O)=O)S2

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-283752-0.1g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-283752-1.0g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-283752-2.5g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-283752-10g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4
10g
$4236.0 2023-09-07
Enamine
EN300-283752-1g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4
1g
$986.0 2023-09-07
Enamine
EN300-283752-0.25g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-283752-10.0g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-283752-0.05g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-283752-5g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4
5g
$2858.0 2023-09-07
Enamine
EN300-283752-0.5g
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
1567116-54-4 95.0%
0.5g
$946.0 2025-03-19

Additional information on (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride

Research Brief on (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) in Chemical Biology and Pharmaceutical Applications

The compound (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its reactivity, stability, and utility in medicinal chemistry campaigns.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effective use of this compound as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers highlighted its excellent electrophilic properties, which enable efficient coupling with various nucleophiles while maintaining high regioselectivity. The resulting BTK inhibitors showed promising activity in B-cell malignancy models, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.

In parallel research, scientists have investigated the compound's application in PROTAC (proteolysis targeting chimera) development. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The tetrahydrobenzothiophene core provided optimal linker geometry, while the methanesulfonyl chloride group allowed for straightforward conjugation to E3 ligase ligands. This approach yielded several potent degraders with nanomolar cellular activity.

Stability studies of 1567116-54-4 have revealed important handling considerations. Research published in Organic Process Research & Development (2023) characterized its decomposition pathways under various conditions, recommending storage at -20°C under argon for optimal shelf life. The study also developed improved synthetic routes that increased overall yield to 78% while reducing hazardous byproducts, making the compound more accessible for pharmaceutical applications.

Emerging applications extend beyond traditional small molecule drugs. A 2024 ACS Chemical Biology report demonstrated the compound's utility in chemical biology probes for studying sulfhydryl modifications in cellular proteins. When coupled with fluorescent tags, derivatives of 1567116-54-4 enabled real-time visualization of protein sulfenylation in live cells, providing new tools for redox biology research.

The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel derivatives and their therapeutic uses. Notably, one application claims selective JAK3 inhibitors derived from this core structure that show reduced off-target effects compared to existing therapies. Another describes its use in covalent inhibitor development for challenging targets like KRAS G12C mutants.

Future research directions appear focused on expanding the compound's utility in targeted covalent inhibitor design and exploring its potential in fragment-based drug discovery. The unique combination of the tetrahydrobenzothiophene scaffold's rigidity and the methanesulfonyl chloride's reactivity continues to make 1567116-54-4 a valuable tool in medicinal chemistry and chemical biology research.

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